N-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-(3-Methoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core fused with two substituted aromatic rings. The molecule contains:
- Substituents:
- A 3-methoxyphenyl group attached to the carboxamide nitrogen.
- A 4-methoxyphenyl group at position 1 of the pyrrolopyrazine core.
- Physicochemical properties: The methoxy groups enhance solubility in polar solvents, while the aromatic systems may influence binding affinity in biological systems.
Though direct biological data for this compound are absent in the provided evidence, structurally related pyrrolopyrazine derivatives are often explored for antimicrobial, anticancer, or kinase inhibitory activities .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-18-10-8-16(9-11-18)21-20-7-4-12-24(20)13-14-25(21)22(26)23-17-5-3-6-19(15-17)28-2/h3-12,15,21H,13-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIZDBXFIYHFAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methoxyphenyl groups: This step may involve nucleophilic substitution reactions using methoxyphenyl halides.
Carboxamide formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines for substitution reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Notes:
- Substituent effects: Methoxy groups (e.g., in ) enhance solubility and may modulate metabolic stability .
Spectroscopic and Crystallographic Comparisons
- IR spectroscopy : Methoxy groups in similar compounds show symmetric/asymmetric stretching at 2830–2990 cm⁻¹ (C-H) and 1240–1270 cm⁻¹ (C-O) . The target compound’s carbonyl stretch (~1650 cm⁻¹) aligns with carboxamide derivatives .
- NMR : Methoxy protons in analogous structures resonate at δ 3.3–3.8 ppm (¹H NMR), while aromatic protons appear at δ 6.7–7.5 ppm .
- Crystallography: While the target compound’s crystal data are unavailable, notes that methoxyphenyl substituents stabilize molecular conformations via C–H∙∙∙π interactions, a feature likely shared by the target .
Biological Activity
N-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]pyrazine core with methoxyphenyl substituents. Its molecular formula is , and it has a molecular weight of 348.41 g/mol. The structural characteristics contribute to its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Antitumor Activity : The compound has shown promising results against multiple cancer cell lines. For instance, in vitro studies demonstrated significant cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These values suggest that the compound can effectively inhibit tumor growth at low concentrations, making it a candidate for further development as an anticancer agent .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For example, it has been identified as a potential inhibitor of c-Met kinase with an IC50 value in the nanomolar range (48 nM), indicating strong inhibitory activity which may contribute to its antitumor effects .
The biological activity of this compound is likely mediated through several mechanisms:
- Apoptosis Induction : Studies have indicated that treatment with this compound leads to apoptosis in cancer cells as evidenced by Annexin V-FITC/PI staining assays.
- Cell Cycle Arrest : The compound appears to induce cell cycle arrest at specific phases, which is crucial for preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment, suggesting oxidative stress as a mechanism for inducing cytotoxicity.
Case Studies
A notable study investigated the structure-activity relationship (SAR) of similar compounds within the pyrrolo[1,2-a]pyrazine class. Variations in substituents significantly impacted biological activity and selectivity towards various kinases. This research underscores the importance of chemical modifications in enhancing therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
